molecular formula C8H6N2O2 B032825 Phthalhydrazide CAS No. 1445-69-8

Phthalhydrazide

Cat. No. B032825
CAS RN: 1445-69-8
M. Wt: 162.15 g/mol
InChI Key: KGLPWQKSKUVKMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalhydrazide libraries has been explored in solution from substituted hydrazines and phthalimides (Nielsen & Rasmussen, 1996). Additionally, studies have shown the synthesis of phthalazinones via palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides (Matsuda, Tomaru, & Matsuda, 2013).

Molecular Structure Analysis

The molecular structure of phthalhydrazide derivatives has been studied extensively. For instance, the spatial structure and conformation of N-isonicotinoylphthalimide, a derivative, was investigated using single-crystal XRD and quantum chemical methods (Turdybekov et al., 2021).

Chemical Reactions and Properties

Phthalhydrazide undergoes various chemical reactions, forming complex compounds. For example, iodobenzene diacetate-mediated reactions of phthalhydrazide with cyclopropanes and cyclobutane yield corresponding cycloaddition products (Liu, Lu, & Shi, 2007). Electrocatalytic multicomponent assembling of phthalhydrazide with aldehydes and malononitrile has also been demonstrated (Kefayati, Amlashi, Kazemi-Rad, & Delafrooz, 2014).

Physical Properties Analysis

The physical properties of phthalhydrazide and its derivatives have been correlated using quantitative structure-property relationship (QSPR) methods. A study correlating the physical-chemical properties of phthalate esters, which are related to phthalhydrazides, used the 'three solubility' approach (Cousins & Mackay, 2000).

Chemical Properties Analysis

The chemical properties of phthalhydrazide derivatives have been explored in the context of corrosion inhibition and electronic structure analysis. Phthalazine derivatives, including phthalhydrazide, have been studied for their ability to inhibit the corrosion of mild steel (Musa, Jalgham, & Mohamad, 2012).

Scientific Research Applications

1. Synthesis of Coumarin-fused Triazolopyrimidines

  • Summary of the Application : Phthalhydrazide-functionalized MCM-41 was employed as a reusable base catalyst for the synthesis of coumarin-fused triazolopyrimidines via a three-component condensation of 4-hydroxycoumarin, 3-amino-1 H -1,2,4-triazole and aromatic aldehydes .
  • Methods of Application : MCM-41 and 3-chloropropyl trimethylsilyl-MCM-41 (CPS-MCM-41) were prepared according to methods previously reported in the literature. Then CPS-MCM-41 was reacted with phthalhydrazide to yield the desired catalyst .
  • Results or Outcomes : The obtained base catalyst was characterized using SEM, EDX, XRD and FT-IR. No leaching problem was observed after several runs, while the catalyst was recovered and reused without a loss of reactivity under the described reaction conditions .

2. Synthesis of Pyrazolophthalazine Derivatives

  • Summary of the Application : Phthalhydrazide is used as a reagent in the synthesis of various pyrazolophthalazine derivatives and is used in medicine double hydrazine phthalocyanine work intermediates .

3. Multi-Component Reactions

  • Summary of the Application : Phthalhydrazide is used in multi-component reactions (MCRs), which are considered to be an important methodological arsenal in synthetic and medicinal chemistry . These reactions have been strategically employed in various synthetic transformations where classical methods usually involve many steps with tedious procedures .
  • Results or Outcomes : Extensive research has led to copious developments in the field of MCRs. The developments have emerged with different synthetic approaches, including C–H activation, coupling, and cycloaddition, and eventually, such an amalgamation has enabled access to a broad spectrum of organic frameworks .

4. Reusable Catalysts, Nano-reactors, and Adsorbents

  • Summary of the Application : Phthalhydrazide-functionalized MCM-41 has drawn tremendous attention because it can be employed as reusable catalysts, nano-reactors, and adsorbents . These many applications result from the unique three-dimensional structures, high surface areas, tunable and uniform pore channels and large volumes of these materials .
  • Results or Outcomes : The obtained base catalyst was characterized using SEM, EDX, XRD and FT-IR. No leaching problem was observed after several runs, while the catalyst was recovered and reused without a loss of reactivity under the described reaction conditions .

5. Nucleating Agent for Poly(lactic acid)

  • Summary of the Application : Phthalhydrazide is used as a nucleating agent to enhance the crystallization of poly(lactic acid) (PLA), a biodegradable thermoplastic polyester .
  • Methods of Application : The nonisothermal melt crystallization of PLA started much earlier in the presence of phthalhydrazide even at a phthalhydrazide content as low as 0.1 wt% .
  • Results or Outcomes : The crystallization half-time of PLA/phthalhydrazide composites decreased significantly with increase in phthalhydrazide loading . The presence of phthalhydrazide increased the number of nucleation sites, indicating that phthalhydrazide is an efficient nucleating agent of PLA .

Safety And Hazards

Phthalhydrazide should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . In case of contact, it is recommended to wash off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Future Directions

While specific future directions for Phthalhydrazide were not found in the search results, it’s worth noting that multi-component reactions (MCRs), which Phthalhydrazide could potentially be a part of, are considered an important methodological arsenal in synthetic and medicinal chemistry .

Relevant Papers

Several papers have been published on Phthalhydrazide. For instance, one paper discusses the preparation and characterization of novel phthalhydrazide-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazolopyrimidines . Another paper investigates a Cu-catalyzed tandem N-arylation reaction of phthalhydrazides with cyclic iodonium salts to construct dihydrobenzo [c]cinnoline derivatives . A third paper explores the effect of phthalhydrazide compound on the nonisothermal and isothermal crystallization behavior of bio-based and biodegradable poly (lactic acid) (PLA) .

properties

IUPAC Name

2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPWQKSKUVKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871842
Record name 2,3-Dihydro-1,4-phthalazinedione
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalhydrazide

CAS RN

1445-69-8
Record name 2,3-Dihydro-1,4-phthalazinedione
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Record name 2,3-Dihydro-1,4-phthalazinedione
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Record name 2,3-dihydrophthalazine-1,4-dione
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Synthesis routes and methods I

Procedure details

A solution of 2-(3-chloropyrazin-2-ylmethyl)-isoindole-1,3-dione (10.0 g, 36.5 mmol) in anhydrous CH2Cl2 (200 mL) was charged with hydrazine (2.87 mL, 2.93 g, 91.3 mmol, 2.5 eq.) at rt, under N2 atmosphere. After 2.5 h, MeOH (300 mL) was added and the reaction was heated until the solution was homogenous. The reaction mixture was allowed to stir for 19 h. The white ppt which had formed (2,3-dihydrophthalazine-1,4-dione byproduct), was filtered off and washed several times with ether. The clear filtrate was concentrated in vacuo and the concentrate was dissolved in EtOAc and filtered again to remove white ppt. All solvent was removed, giving a yellow oil which was dissolved into EtOAc and ether and charged with HCl (g). The title compound, a pale yellow solid, instantly precipitated. The title compound was dried in a 40° C. oven for 72 h, affording the title compound, as a dark yellow solid; 1H NMR (400 MHz, CD3OD) δ 4.55 (2H, s), 8.27 (1H, d, J=2.52 Hz), 8.54 (1H, d, J=2.56 Hz); MS (ES+): m/z 143.96/145.96 (100/60) [MH+]; HPLC: tR=0.41 min (OpenLynx, polar—7 min).
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10 g
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200 mL
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Synthesis routes and methods II

Procedure details

Compounds of this invention with Formulae I-VIII could be prepared as illustrated by the exemplary reaction in Scheme 20. Reaction of phthalic anhydride with hydrazine hydrate in acetic acid produces 2,3-dihydro-phthalazine-1,4-dione. Chlorination of 2,3-dihydro-phthalazine-1,4-dione and subsequent reaction with an amine, such as N-methyl-p-anisidine, produces the substituted 4-chlorophthalazine, such as (4-chlorophthalazin-1-yl)(4-methoxyphenyl)-amine. The chloro group can then be removed via hydrogenation to produce the substituted phthalazine, such as (4-methoxyphenyl)-methylphthalazin-1-yl-amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,420
Citations
CN Zellner, G Dougherty - Journal of the American Chemical …, 1937 - ACS Publications
… number of phthalhydrazide derivatives … phthalhydrazide derivatives, was to diminish the light intensity greatly. The light emittedupon oxidation of -4-acetamido-Nphenyl phthalhydrazide …
Number of citations: 21 pubs.acs.org
T Kaseyama, S Furumi, X Zhang, K Tanaka… - Angewandte …, 2011 - Wiley Online Library
… phthalhydrazide units, in which the resulting trimeric disk is known to assemble into 1D structures. , 6 Rational introduction of a helicene moiety into the phthalhydrazide … phthalhydrazide …
Number of citations: 237 onlinelibrary.wiley.com
A Gera, C Mohan, S Arora - Current Organic Synthesis, 2018 - ingentaconnect.com
… N-phthaloyl amino acid ethyl ester with hydrazine hydrate does not yield the expected N-phthaloyl amino acid hydrazide but produces the phthalhydrazide and amine ethyl ester [12, 14-…
Number of citations: 3 www.ingentaconnect.com
S Akrami, B Karami, M Farahi - RSC advances, 2017 - pubs.rsc.org
… Then CPS-MCM-41 was reacted with phthalhydrazide to yield … Phthalhydrazide-functionalized MCM-41 was employed as a … Accordingly, we set out to use phthalhydrazide as a donor …
Number of citations: 19 pubs.rsc.org
D Simijonović, EEN Vlachou, KE Litinas… - Journal of Molecular …, 2021 - Elsevier
… The fact that there are no references related to the synthesis of phthalhydrazide-coumarin … new phthalhydrazide-coumarin hybrids were obtained in the reaction of phthalhydrazide with …
Number of citations: 2 www.sciencedirect.com
R Mohammadzadeh Kakhki… - Applied …, 2018 - Wiley Online Library
… Mechanistic investigations showed that phthalhydrazide behaved as a photoreduction … that phthalhydrazide nanoparticles behaved better than commercial bulk phthalhydrazide and …
Number of citations: 35 onlinelibrary.wiley.com
MB Teimouri - Tetrahedron, 2006 - Elsevier
Protonation of the highly reactive 1:1 intermediate produced in the reaction between alkyl isocyanides and electron-deficient acetylenic esters with phthalhydrazide, leads to a …
Number of citations: 46 www.sciencedirect.com
CJ Miller, AL Rose, TD Waite - Analytical chemistry, 2011 - ACS Publications
The hydroxyl radical is formed through a variety of processes pertinent to natural and anthropogenic systems. Here we report development of a simple and sensitive trap-and-trigger …
Number of citations: 68 pubs.acs.org
Y Wang, D He, X Wang, W Cao, Q Li, C Shen - Polymer bulletin, 2013 - Springer
… presence of phthalhydrazide even at a phthalhydrazide content as … influenced by the addition of phthalhydrazide, indicating that the … The crystallization half-time of PLA/phthalhydrazide …
Number of citations: 29 link.springer.com
Z Soltanzadeh, G Imanzadeh… - … Chemistry Letters and …, 2017 - Taylor & Francis
In this paper, C–N bond formation between 2,3-dihydrophthalazine-1(4H),4-dione (phthalhydrazide) and α,β-unsaturated esters was investigated and a new series of phthalazine …
Number of citations: 3 www.tandfonline.com

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